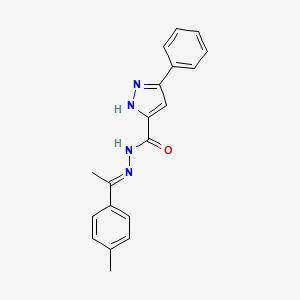

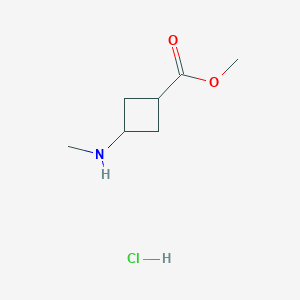

![molecular formula C23H16FN3O B2483998 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-71-1](/img/structure/B2483998.png)

8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives involves multifaceted reactions, where compounds like 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline serve as core structures for developing fluorescent molecular sensors through facile synthetic procedures. These compounds can function as fluorophore-spacer-receptor systems and demonstrate significant fluorescence upon analyte recognition, indicative of their potential utility in the design of novel fluorescent materials (Rurack et al., 2002). Additionally, microwave-assisted synthesis methods have expedited the preparation of pyrazolo[3,4-b]quinolines, highlighting an advancement in synthetic efficiency (Mogilaiah et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrazolo[3,4-b]quinolines, has been elucidated through various spectroscopic techniques. For instance, the crystal structure of certain derivatives has been determined by X-ray single-crystal diffraction, supplemented by IR, 1H NMR, MS, and elemental analysis to confirm the compound's identity (Liu Fang-ming, 2012).

Chemical Reactions and Properties

Pyrazolo[4,3-c]quinolin-3-ones have been synthesized and investigated for their high affinity as GABAA-R ligands, showcasing the chemical versatility and potential pharmacological applications of these compounds. The study involved a multistep synthesis starting from anilines to produce the final compounds with varying affinities for the GABAA receptor based on substitution patterns (López Rivilli et al., 2018).

Physical Properties Analysis

The fluorescence characteristics of pyrazolo[3,4-b]quinoline derivatives are notable, with compounds like 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline displaying strong fluorescence enhancements upon analyte binding, useful for metal ion detection. This fluorescence property underlines the potential of these compounds in sensor applications, where the physical properties play a crucial role in their functionality (Rurack et al., 2002).

Chemical Properties Analysis

The reactivity of pyrazolo[4,3-c]quinoline derivatives towards various reagents and under different conditions has been a subject of study, showing that these compounds can undergo a range of chemical transformations. The synthesis of novel pyrazolo[3,4-b]quinoline bisphosphonic acids, for example, demonstrates the chemical versatility of these compounds, offering insights into their reactivity and potential applications in medicinal chemistry (Teixeira et al., 2021).

Aplicaciones Científicas De Investigación

In Vitro Activities and Bacterial Resistance

Research has shown that fluoroquinolone-like compounds, including those structurally related to "8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline," have demonstrated activity against quinolone-resistant mutants of Escherichia coli. These compounds inhibit Staphylococcus aureus gyrase and topoisomerase IV, suggesting potential as dual-targeting agents against bacterial infections (Oppegard et al., 2010).

Antitubercular and Antibacterial Activities

A study on quinoline–pyrazole hybrids, closely related to the chemical structure , revealed significant antitubercular activity against Mycobacterium tuberculosis and antibacterial activity against pathogenic bacterial strains. These findings support the development of these compounds as new antibacterial agents (Nayak et al., 2016).

Photophysical and Electrochemical Properties

Investigations into the photophysical and electrochemical properties of fluorine-substituted pyrazoloquinoline derivatives have demonstrated that these compounds exhibit high fluorescence quantum efficiency. The study highlights the impact of fluorine atoms on modifying properties like fluorescence quantum efficiency and absorption band position, which are crucial for applications in luminescent materials and devices (Szlachcic & Uchacz, 2018).

Applications in Light-Emitting Devices

The luminescent properties of spiro-compounds with pyrazoloquinoline structures have been studied, revealing strong fluorescence in both solution and solid state. These properties make them suitable as dopant chromophores in light-emitting diodes (LEDs) and other electroluminescent devices, indicating their potential in electronics and photonics (Gondek et al., 2010).

Reduced Phototoxicity in Fluoroquinolones

The introduction of a methoxy group at the 8 position of the quinolone nucleus, as seen in related compounds, has been found to reduce phototoxicity under UVA irradiation. This modification enhances the safety profile of fluoroquinolone antibacterial agents, suggesting a strategic approach to minimizing side effects in drug development (Marutani et al., 1993).

Mecanismo De Acción

Target of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They are often used as inhibitors of various enzymes .

Mode of Action

Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

Quinoline derivatives are known to affect a variety of biochemical pathways, often resulting in enhanced biological activity .

Pharmacokinetics

The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .

Result of Action

Quinoline derivatives are known to exhibit a remarkable biological activity .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

8-fluoro-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c1-28-18-9-5-6-15(12-18)22-20-14-25-21-11-10-16(24)13-19(21)23(20)27(26-22)17-7-3-2-4-8-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWNWZVNUKQBBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

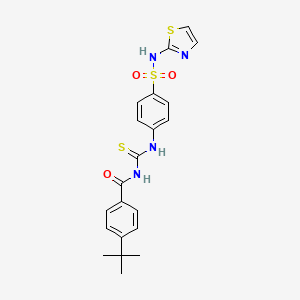

![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)

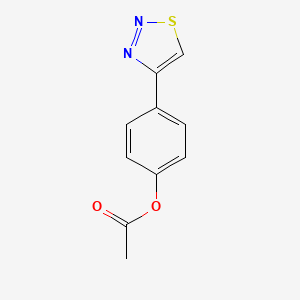

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)

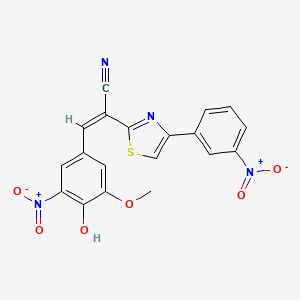

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)

![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)